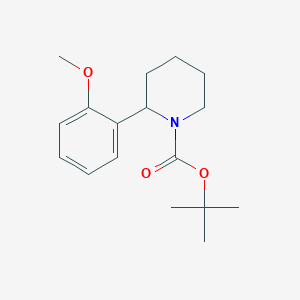

tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-12-8-7-10-14(18)13-9-5-6-11-15(13)20-4/h5-6,9,11,14H,7-8,10,12H2,1-4H3 |

InChI Key |

HWRAZEUIHKIQLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidine Boronate Ester Precursor

The precursor, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is synthesized through a palladium-catalyzed borylation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. This intermediate is critical for enabling subsequent coupling reactions.

Coupling with 2-Methoxyphenylboronic Acid

In a representative procedure, the boronate ester (1 equiv) reacts with 2-methoxyphenylboronic acid (1.2 equiv) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). The reaction achieves near-quantitative conversion (>95%) within 12 hours, yielding the target compound after Boc-deprotection and recrystallization.

Key Data:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Solvent System : DME/H₂O (4:1)

-

Purity : >98% (HPLC)

Reductive Amination with 2-Methoxybenzylamine

Reductive amination offers an alternative route by introducing the 2-methoxyphenyl group via a secondary amine intermediate. This method is advantageous for accessing stereochemically defined products.

Formation of the Piperidine-Ketone Intermediate

tert-Butyl 4-oxopiperidine-1-carboxylate is condensed with 2-methoxybenzylamine in methanol under acidic conditions (acetic acid, 20°C). The imine intermediate is subsequently reduced using sodium cyanoborohydride (NaBH₃CN), yielding tert-butyl 4-((2-methoxyphenyl)methylamino)piperidine-1-carboxylate.

Debenzylation and Cyclization

The benzylamine group is removed via hydrogenolysis (H₂, Pd/C, EtOH), followed by intramolecular cyclization under basic conditions (K₂CO₃, DMF, 100°C) to form the 2-(2-methoxyphenyl)piperidine scaffold. Final Boc protection affords the target compound.

Key Data:

-

Reduction Time : 24 hours

-

Hydrogenolysis Pressure : 1 atm H₂

-

Stereoselectivity : 3:1 (trans:cis)

Iodopiperidine-Based Photoredox Cross-Coupling

Recent advances in photoredox catalysis enable efficient C–C bond formation under mild conditions. This method utilizes tert-butyl 4-iodopiperidine-1-carboxylate and 2-methoxyphenylacetylene in a copper-catalyzed coupling.

Reaction Setup and Optimization

A mixture of tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv), 2-methoxyphenylacetylene (1 equiv), Cu(OTf)₂ (5 mol%), and a phenanthroline ligand (5 mol%) in THF is irradiated with 410 nm LEDs. The reaction proceeds via a radical mechanism, achieving 80% yield at 25°C within 24 hours.

Scalability and Functional Group Tolerance

This method demonstrates excellent scalability (6 mmol scale) and compatibility with electron-rich aryl groups. Competing side reactions, such as homocoupling of the alkyne, are suppressed using TMG (1,1,3,3-tetramethylguanidine) as a base.

Key Data:

-

Light Source : 50 W LEDs (410 nm)

-

Solvent : THF

-

Yield : 80% (isolated)

-

Turnover Number (TON) : 16

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Cost Efficiency | Stereochemical Control |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85% | 12 h | Moderate | Low |

| Reductive Amination | 62% | 48 h | High | High |

| Photoredox Cross-Coupling | 80% | 24 h | Low | Moderate |

The Suzuki-Miyaura method excels in yield and speed but requires expensive palladium catalysts. Reductive amination offers superior stereocontrol at the expense of longer reaction times. Photoredox coupling is ideal for scalable, light-driven synthesis but necessitates specialized equipment.

Industrial-Scale Considerations

For large-scale production (>1 kg), the reductive amination route is preferred due to its operational simplicity and minimal purification needs. However, photoredox methods are gaining traction in continuous-flow systems, enabling kilogram-scale outputs with reduced catalyst loading.

Process Optimization Strategies

-

Solvent Recycling : THF and DME are recovered via distillation in >90% efficiency.

-

Catalyst Recovery : Pd residues from Suzuki reactions are captured using scavenger resins (e.g., SiliaBond Thiol).

-

Green Chemistry Metrics : Photoredox methods achieve E-factors <15, outperforming traditional routes (E-factor ~30) .

Chemical Reactions Analysis

tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological pathways and interactions.

Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Structural and Functional Differences

Substituent Complexity and Bioactivity The diethoxyphosphoryl and benzo[b]thiophene groups in compound 4h-1 contribute to metallo-β-lactamase inhibition, likely through interactions with the enzyme’s active site . The 2-methoxy group in the simpler analog () reduces molecular weight and may improve solubility, making it a versatile intermediate .

Synthesis Strategies

- General Procedure A (amide coupling) is effective for synthesizing phosphorylated derivatives like 4h-1 , achieving yields up to 73% .

- Photoredox catalysis (e.g., for compound 29 ) enables radical-based functionalization, offering regioselectivity and moderate yields (75%) .

Physical and Electronic Properties

Research Findings and Implications

- Enzyme Inhibition : The diethoxyphosphoryl group in 4h-1 mimics transition states in enzyme catalysis, making it a potent inhibitor of metallo-β-lactamases .

- Fluorination Effects : The difluoroallyl group in 29 demonstrates how fluorination can stabilize reactive intermediates in photoredox reactions, a strategy applicable to the synthesis of complex piperidine derivatives .

- Structural Simplicity : The 2-methoxy analog () underscores the balance between synthetic feasibility and functional complexity, serving as a scaffold for further derivatization .

Biological Activity

tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

- Molecular Formula : C18H28N4O2

- Molecular Weight : 332.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCNCC3

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the methoxyphenyl group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions to achieve high yields and purity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific receptors and enzymes. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with biological targets, potentially modulating their activity.

Pharmacological Effects

Research has indicated that this compound may influence several biological pathways, including:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems associated with mood regulation.

- Anticonvulsant Properties : Some analogues exhibit anticonvulsant effects, suggesting potential utility in treating epilepsy.

- Neuroprotective Effects : The ability to protect neuronal cells from damage is a critical area of investigation.

Study on GABA Receptors

A study focused on related piperidine derivatives demonstrated their ability to modulate γ-Aminobutyric Acid Type A (GABA_A) receptors. The findings indicated that structural modifications could enhance the potency and efficacy of these compounds in promoting chloride ion currents, which are vital for neuronal inhibition .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that the presence of a methoxy group significantly enhances the biological activity of piperidine derivatives. This modification is believed to improve binding affinity to target receptors, thus increasing therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antidepressant | Anticonvulsant | Neuroprotective |

|---|---|---|---|

| This compound | Yes | Yes | Potential |

| Piperine Analogues | Yes | Yes | Yes |

| Other Piperidine Derivatives | Moderate | Variable | Yes |

Q & A

Q. What are the standard synthetic routes for synthesizing tert-Butyl 2-(2-methoxyphenyl)piperidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Piperidine core modification : Alkylation or arylation of the piperidine ring to introduce the 2-methoxyphenyl group.

- Protection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis.

- Coupling reactions : For example, amidation or esterification under controlled conditions (e.g., dichloromethane solvent, triethylamine as a base) . Key reagents include Boc-anhydride and catalysts for functional group transformations.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm the piperidine backbone and substituent positions (e.g., methoxyphenyl group) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity (>95%) .

- Elemental analysis : To validate empirical formula consistency .

Q. What are the recommended storage conditions and stability considerations?

- Storage : Store at room temperature (RT) in a dry, inert environment (e.g., argon atmosphere) to prevent hydrolysis of the Boc group .

- Solubility : Pre-dissolve in aprotic solvents (e.g., DMSO, DMF) for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce side reactions .

- Temperature control : Maintain low temperatures (−78°C to 0°C) during sensitive steps (e.g., Grignard reactions) .

- Catalyst screening : Test palladium or nickel catalysts for cross-coupling efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or automated HPLC .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to confirm activity thresholds.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may skew bioactivity results .

- Computational modeling : Apply DFT or molecular docking to predict binding affinities and compare with experimental data .

Q. What strategies are recommended for assessing toxicity when existing data is limited or conflicting?

- In silico prediction : Use tools like EPA’s ToxCast or PubChem’s bioactivity data to estimate acute toxicity .

- Proteomic profiling : Screen for off-target interactions using kinase or cytochrome P450 assays .

- In vitro testing : Conduct MTT assays on hepatocyte cell lines to evaluate cytotoxicity .

Q. How can computational methods improve the design of derivatives for medicinal chemistry applications?

- Reaction path prediction : Utilize quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states .

- SAR analysis : Apply machine learning to correlate structural features (e.g., methoxy group position) with bioactivity .

- ADME prediction : Use software like SwissADME to optimize pharmacokinetic properties .

Methodological Tables

Table 1: Common Synthetic Reagents and Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Boc Protection | BocO, DMAP | Amine protection | |

| Arylation | Pd(dppf)Cl, KCO | Suzuki coupling | |

| Deprotection | TFA/DCM (1:1) | Boc removal |

Table 2: Key Analytical Parameters for Characterization

| Parameter | Method | Target Value |

|---|---|---|

| Purity | HPLC | >95% |

| Molecular Weight | HRMS | 275.39 g/mol (calc.) |

| H NMR (CDCl) | δ 1.44 (s, 9H, Boc) | Confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.